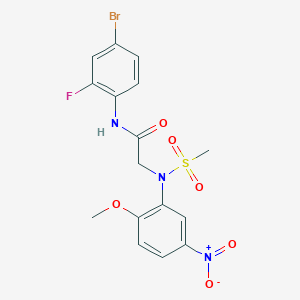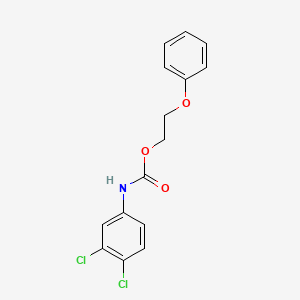![molecular formula C16H28N4O B5220175 (3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5220175.png)
(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of piperidinols and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. The compound has also shown potential as an inhibitor of certain enzymes, including HDAC and PARP.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has demonstrated anti-inflammatory, neuroprotective, and anticancer properties. It has also shown potential as an immunomodulatory agent, with the ability to enhance the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of (3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol is its versatility in various lab experiments. The compound can be easily synthesized and purified, making it readily available for use in various studies. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol. One potential direction is the exploration of its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as an immunomodulatory agent.
Synthesis Methods
The synthesis method of (3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with (R)-3-amino-1-azepan-1-ol in the presence of a reducing agent. The reaction results in the formation of the desired product, which is then purified and characterized using various analytical techniques.
Scientific Research Applications
(3R*,4R*)-4-(1-azepanyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinol has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. The compound has shown promising results in preclinical studies, and further research is underway to explore its full potential.
properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-18-11-14(10-17-18)12-19-9-6-15(16(21)13-19)20-7-4-2-3-5-8-20/h10-11,15-16,21H,2-9,12-13H2,1H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRAQIOJIBUPN-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(C(C2)O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(azepan-1-yl)-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)


![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5220120.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220135.png)
amino]-1-piperidinecarboxylate](/img/structure/B5220136.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220140.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5220147.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5220159.png)
![3-chloro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220170.png)
![methyl 4-{[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5220182.png)
